Fmoc-Gly(Cycloheptyl)-OH Fmoc-Gly(Cycloheptyl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC19956937
InChI: InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES:
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol

Fmoc-Gly(Cycloheptyl)-OH

CAS No.:

Cat. No.: VC19956937

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly(Cycloheptyl)-OH -

Specification

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
IUPAC Name (2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Standard InChI Key UGMXHKLJUFZORO-QFIPXVFZSA-N
Isomeric SMILES C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Fmoc-Gly(Cycloheptyl)-OH belongs to the class of N-Fmoc-protected non-proteinogenic amino acids. Unlike natural glycine, which lacks a side chain, this derivative incorporates a cycloheptyl group (–C₇H₁₃) at the α-position (Figure 1). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during SPPS, enabling sequential peptide elongation under basic conditions .

Key Structural Attributes:

  • Backbone: Retains glycine’s minimalistic α-carbon framework.

  • Side Chain: Cycloheptyl group introduces steric hindrance and hydrophobic character.

  • Protection Scheme: Fmoc group ensures orthogonality with acid-labile side-chain protecting groups (e.g., t-butyl, Pbf) .

Physicochemical Properties

The cycloheptyl modification significantly alters glycine’s inherent properties. Table 1 summarizes critical physicochemical data:

Table 1: Physicochemical Properties of Fmoc-Gly(Cycloheptyl)-OH

PropertyValue
Molecular FormulaC₂₄H₂₇NO₄
Molar Mass (g/mol)393.48
CAS Number2304413-61-2
Protection GroupFmoc (9-fluorenylmethoxycarbonyl)
SolubilitySoluble in DMF, DCM; sparingly soluble in ether
Storage Conditions–20°C, desiccated, protected from light

The compound’s hydrophobicity, driven by the cycloheptyl moiety, necessitates polar aprotic solvents (e.g., DMF) for handling in SPPS .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-Gly(Cycloheptyl)-OH is employed to introduce conformational constraints into peptide sequences. Its utility stems from:

  • Steric Guidance: The bulky cycloheptyl group restricts backbone flexibility, promoting specific secondary structures (e.g., β-turns) .

  • Compatibility with Fmoc Chemistry: Deprotection via piperidine (20–50% in DMF) ensures minimal side reactions .

Comparative Analysis with Related Derivatives

The cycloheptyl group distinguishes this compound from similar Fmoc-protected amino acids:

Table 2: Comparison of Fmoc-Protected Cycloalkyl Glycine Derivatives

CompoundCycloalkyl GroupMolar Mass (g/mol)Key Application
Fmoc-Gly(Cycloheptyl)-OHCycloheptyl393.48Conformational studies
Fmoc-Chg-OHCyclohexyl379.40Hydrophobic peptide segments
Fmoc-Gly-Gly-Phe-OHN/A501.53Tripeptide synthesis

The larger cycloheptyl ring increases steric demand compared to cyclohexyl analogs, potentially enhancing resistance to enzymatic degradation in therapeutic peptides .

Research Gaps and Future Directions

Despite its synthetic utility, limited published data exist on Fmoc-Gly(Cycloheptyl)-OH. Key areas for further investigation include:

  • Kinetic Studies: Coupling efficiency relative to smaller cycloalkyl analogs.

  • Biophysical Impact: Role in stabilizing α-helical vs. β-sheet structures.

  • Therapeutic Potential: Applications in peptide-based drug candidates targeting protein-protein interactions.

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